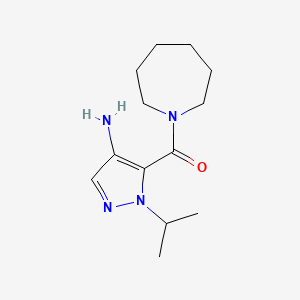

5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

(4-amino-2-propan-2-ylpyrazol-3-yl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-10(2)17-12(11(14)9-15-17)13(18)16-7-5-3-4-6-8-16/h9-10H,3-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXDLEQXKWQAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)N)C(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the azepane-1-carbonyl group: This step involves the acylation of the pyrazole ring with azepane-1-carbonyl chloride in the presence of a base such as triethylamine.

Alkylation with isopropyl group: The final step is the alkylation of the pyrazole nitrogen with isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring or the isopropyl group.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products may include oxidized derivatives of the pyrazole ring or the isopropyl group.

Reduction: Reduced derivatives such as alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the class of pyrazoles. It features a unique structure including an azepane ring, a carbonyl group, and an isopropyl group attached to the pyrazole framework. The combination of these structural elements contributes to its potential utility in various scientific fields, particularly in medicinal chemistry and biological research.

Core Details

- IUPAC Name: (3-amino-1-propan-2-ylpyrazol-4-yl)-(azepan-1-yl)methanone

- Molecular Formula:

- Molecular Weight: 250.34 g/mol

- CAS Number: 1897018-94-8

Applications

5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has potential applications across various fields.

Scientific Research: It can serve as a building block for synthesizing more complex molecules. Its unique structure may enable it to act as a probe or ligand in biochemical assays, potentially influencing various biological processes.

Medicinal Chemistry: This compound is relevant in the development of novel pharmaceuticals and chemical probes due to its distinctive molecular architecture.

The interaction studies for 4-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine would involve examining its binding affinity with various biological targets, such as enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications. Detailed studies are required to map out these interactions comprehensively.

Chemical Reactivity: The chemical reactivity of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can be explored through various reactions. Each reaction pathway can be optimized based on the desired products and yields.

Biological Research: The mechanism of action for 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is primarily linked to its interactions with specific molecular targets such as enzymes, receptors, or proteins. Understanding these interactions requires detailed studies that examine binding affinities and biological pathways modulation.

| Compound Name | Key Features |

|---|---|

| 4-(azepane-1-carbonyl)-1H-pyrazol-3-amine | Lacks isopropyl group; retains azepane and carbonyl groups. |

| 1-(propan-2-yl)-1H-pyrazol-3-amine | Lacks both azepane and carbonyl groups; simpler structure. |

| 4-(azepane-1-carbonyl)-1-(methyl)-1H-pyrazol-3-amine | Contains a methyl group instead of an isopropyl group; similar core structure. |

Mechanism of Action

The mechanism of action of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may bind to a specific active site, inhibiting or activating the target protein.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine with key analogs identified in the evidence:

Pharmacological and Computational Insights

- Binding Affinity : Analogs like 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine (docking score: -7.0 kcal/mol) demonstrate strong binding to targets, suggesting that substituents like piperidine or azepane may optimize interactions with hydrophobic pockets in proteins . The azepane-carbonyl group in the target compound could mimic such interactions.

- Synthetic Accessibility : The synthesis of azepane-containing compounds often involves multi-step reactions, as seen in the preparation of 1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine , which requires hydrogenation and chromatographic purification . This contrasts with simpler alkyl-substituted analogs (e.g., 1-methyl derivatives), which are more straightforward to synthesize .

Biological Activity

5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include an azepane ring, a carbonyl group, and an isopropyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is with a molecular weight of 250.34 g/mol. The presence of the azepane ring may influence its interaction with biological targets, enhancing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H22N4O |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 2171317-44-3 |

Biological Activity

Research indicates that compounds within the pyrazole class exhibit a range of biological activities including anti-inflammatory, antitumor, and antimicrobial effects. Specific studies on 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine have yet to be extensively documented; however, related pyrazole derivatives provide insight into potential mechanisms of action.

Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer properties. For instance, a study on 3-alkyl-1,5-diaryl-1H-pyrazoles demonstrated moderate to potent antiproliferative activity against various cancer cell lines (SGC-7901, A549, HT-1080) . The mechanism often involves disruption of tubulin polymerization, akin to the action of combretastatin A-4 (CA-4), which suggests that similar mechanisms may be applicable to 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine.

Antimicrobial and Anti-inflammatory Properties

Pyrazoles have also been noted for their antimicrobial and anti-inflammatory activities. A review highlighted that several pyrazole derivatives possess COX-2 inhibitory activity and show potential as anti-inflammatory agents . The unique structure of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine may enhance these effects through improved binding affinity to relevant biological targets.

Study on Pyrazole Derivatives

A recent study synthesized various pyrazole derivatives and evaluated their biological activities. The findings indicated that structural modifications significantly affect the potency of these compounds against cancer cell lines . This suggests that further exploration of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine could yield promising results in anticancer research.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of specific functional groups can enhance or inhibit activity against biological targets. For instance, modifications in the azepane ring or carbonyl group could lead to variations in efficacy and selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine, and how are intermediates characterized?

- Methodology:

- Cyclization and Condensation: Utilize Vilsmeier–Haack formylation to construct the pyrazole core, followed by condensation with azepane derivatives. For example, phosphorous oxychloride (POCl₃) can facilitate cyclization at 120°C, as demonstrated in similar pyrazole-carboxamide syntheses .

- Intermediate Validation: Characterize intermediates via HPLC for purity and spectroscopic techniques (e.g., IR for carbonyl stretches ~1650–1700 cm⁻¹, ¹H/¹³C NMR for substituent confirmation) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Methodology:

- X-ray Crystallography: Resolve the 3D structure by growing single crystals in polar solvents (e.g., DMSO) and analyzing bond lengths/angles, as done for analogous pyrazole derivatives .

- Spectroscopy: Use ¹H NMR to confirm the presence of the propan-2-yl group (doublet at δ 1.2–1.4 ppm for CH₃) and azepane protons (multiplet at δ 1.5–2.0 ppm). FT-IR can validate the amide carbonyl (C=O stretch at ~1680 cm⁻¹) .

Q. What in vitro assays are commonly employed to evaluate the antimicrobial activity of pyrazole-4-amine derivatives?

- Methodology:

- Bacterial/Fungal Screening: Use agar dilution or broth microdilution assays (e.g., MIC determination) against Staphylococcus aureus or Candida albicans. Reference strains should follow CLSI guidelines .

- Data Interpretation: Compare inhibition zones or MIC values with control antibiotics (e.g., ciprofloxacin) and apply ANOVA for statistical significance .

Advanced Research Questions

Q. How can quantum chemical calculations and molecular docking be integrated to predict the bioactivity of 5-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine?

- Methodology:

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-311G**) to optimize geometry and calculate electrostatic potential maps, aiding in identifying reactive sites .

- Molecular Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., σ receptors or tubulin). Validate with in vitro assays, as seen in antimitotic studies of diarylpyrazoles .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for azepane-substituted pyrazole carboxamides?

- Methodology:

- Substituent Variation: Synthesize analogs with modified azepane groups (e.g., ring size, substituents) and compare bioactivity. For example, replacing azepane with piperidine alters steric effects .

- Multivariate Analysis: Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Q. How should researchers address discrepancies in cytotoxicity data between different cancer cell lines for this compound?

- Methodology:

- Orthogonal Assays: Cross-validate using MTT, apoptosis (Annexin V), and clonogenic assays. For instance, conflicting IC₅₀ values in MCF-7 vs. HeLa cells may reflect differences in efflux pump expression .

- Mechanistic Studies: Perform transcriptomics or proteomics to identify cell line-specific pathways (e.g., p53 status, ROS generation) influencing sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.